(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide BOX A is a pyrroline.
Brand Name: Vulcanchem
CAS No.: 1451878-43-5
VCID: VC0105600
InChI: InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4-
SMILES: CC1=C(C(=CC(=O)N)NC1=O)C=C
Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide

CAS No.: 1451878-43-5

Cat. No.: VC0105600

Molecular Formula: C₉H₁₀N₂O₂

Molecular Weight: 178.19

* For research use only. Not for human or veterinary use.

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide - 1451878-43-5

Specification

CAS No. 1451878-43-5
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19
IUPAC Name (2Z)-2-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)acetamide
Standard InChI InChI=1S/C9H10N2O2/c1-3-6-5(2)9(13)11-7(6)4-8(10)12/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4-
SMILES CC1=C(C(=CC(=O)N)NC1=O)C=C

Introduction

PropertyValue
CAS Number1451878-43-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Primary Functional GroupsPyrrole ring, vinyl group, acetamide moiety

The "Z" designation in the compound's name refers to the stereochemistry of the double bond connecting the pyrrole ring to the acetamide group, a configuration stabilized by intramolecular hydrogen bonding .

Chemical and Physical Properties

Spectroscopic Characteristics

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide exhibits distinctive spectroscopic properties that facilitate its identification and quantification. The compound shows characteristic absorption maxima at wavelengths around 310 nm . Mixed isomers of BOXes, including this compound, have been reported to have an extinction coefficient (ε) of approximately 6985 . These spectroscopic properties make it amenable to analysis using UV-visible spectrophotometry.

Stability Profile

The stability of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide is significantly influenced by environmental factors, particularly light exposure . Research demonstrates that the compound is susceptible to photodegradation, with a half-life (t1/2) of up to 10 hours depending on conditions . This photosensitivity represents an important consideration for handling and storing the compound, especially in experimental settings.

Additionally, the compound's reactivity can be affected by pH changes and other environmental factors, potentially leading to degradation or isomerization. The Z-isomeric form is preferentially stabilized through intramolecular hydrogen bonding between the pyrrole unit and the carbonyl functionality .

Synthesis Methods

Condensation Reactions

The synthesis of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide typically involves condensation reactions. A common approach includes reacting 3-methyl-4-vinyl-5-oxo-1,5-dihydro-2H-pyrrole-2-carbaldehyde with acetamide in the presence of a suitable catalyst under controlled conditions. This methodology efficiently produces the desired Z-isomer, which maintains stability through intramolecular hydrogen bonding.

Bilirubin Oxidation Pathway

An alternative synthesis route involves the direct oxidation of bilirubin, representing a biomimetic approach to the compound's natural formation . This non-enzymatic oxidation process can be achieved using hydrogen peroxide as an oxidizing agent . The process involves cleavage of bilirubin at the pyrrole ring rather than between the pyrrole rings, producing the characteristic monopyrrole amide structure of BOX A .

The documented synthesis method involves dissolving bilirubin in water containing hydrogen peroxide, followed by appropriate extraction and purification steps . This approach yields a mixture of bilirubin oxidation products, including both BOX A ((Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide) and BOX B (3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide) .

Structural Modifications via Cross-Coupling

Research has explored methods for modifying the structure of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide through sophisticated cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction has been particularly utilized to introduce various alkenyl- and aryl-substituents at the 3-position of the pyrrole ring .

This approach typically employs a brominated precursor reacted with various organoboron compounds in the presence of a palladium catalyst . Specific reaction conditions include:

Reaction ParameterTypical Conditions
Solvent SystemTetrahydrofuran and water (4:1 ratio)
Catalyst5 mol-% of Pd(PPh3)2Cl2
BaseThree equivalents of CsF
Reaction Time18 hours under reflux
AtmosphereNitrogen

These structural modifications can potentially alter the compound's chemical and biological properties, offering opportunities for developing derivatives with enhanced or targeted activities .

Biological Activities

Neurovascular Pathophysiology

One of the most extensively studied biological roles of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide (BOX A) involves its potential participation in subarachnoid hemorrhage-induced cerebral vasospasm . The compound, along with other bilirubin oxidation products, has been identified in biological samples following subarachnoid hemorrhage, suggesting its potential role in the pathophysiology of this condition .

Relationship to Bilirubin Metabolism

Formation from Bilirubin

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide represents one of the primary bilirubin oxidation end products formed during the oxidative degradation of bilirubin . The in vivo oxidation of heme yields bilirubin, which can be further degraded to form BOXes that demonstrate significant biological activity .

The formation of BOX A involves the cleavage of bilirubin at the pyrrole ring rather than between the pyrrole rings, producing a reactive monopyrrole amide structure . This process can occur non-enzymatically through direct oxidation of bilirubin with reactive oxygen species such as hydrogen peroxide .

Comparison with Related BOX Compounds

Bilirubin oxidation typically produces a mixture of isomers, including BOX A and BOX B, with the following comparative characteristics:

FeatureBOX A ((Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide)BOX B (3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide)
Structural Difference4-methyl, 3-vinyl substitution pattern3-methyl, 4-vinyl substitution pattern
StereochemistryZ-isomerE stereoisomer connecting pyrrole to amide
PhotosensitivityYes, t1/2 up to 10 hSimilar photosensitivity profile
Absorption Maximum~310 nm~310 nm
Biological RelevanceImplicated in vasospasmImplicated in vasospasm

Both BOX A and BOX B share similar chemical properties and appear to have related biological activities, particularly in the context of neurovascular pathology following subarachnoid hemorrhage .

Analytical Detection Methods

Spectrophotometric Analysis

(Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide can be analyzed spectrophotometrically due to its characteristic absorption properties . The compound exhibits an absorption maximum at approximately 310 nm, with mixed isomers of BOXes having an extinction coefficient of about 6985 . These spectroscopic properties enable detection and quantification of the compound in solution using UV-visible spectrophotometry.

Advanced Analytical Techniques

More sophisticated analytical techniques have been employed for the detection and characterization of this compound :

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Separation and quantification
Mass SpectrometryStructural confirmation and trace analysis
Combined LC-MSAnalysis in complex biological matrices

These techniques offer higher sensitivity and specificity compared to spectrophotometric methods, allowing for analysis of the compound in complex biological matrices and reaction mixtures .

Research Applications

Neurovascular Research

The primary application of (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide in research involves the study of subarachnoid hemorrhage-induced cerebral vasospasm . The compound's potential role in this pathological process makes it an important subject for neurovascular research, with implications for understanding and potentially treating this serious complication of subarachnoid hemorrhage.

Medicinal Chemistry Applications

The unique structural properties and biological activities of this compound make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its reported antimicrobial and anticancer properties suggest potential applications in drug discovery and development.

The ability to modify the compound's structure through cross-coupling reactions further expands its potential in medicinal chemistry . These modifications can potentially enhance the compound's biological activities or improve its pharmacological properties, leading to the development of novel therapeutic agents.

Future Research Directions

Current Research Trends

Recent research on (Z)-2-(4-Methyl-5-oxo-3-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide has focused on several key areas, including its role in neurovascular pathology, structural modifications through cross-coupling reactions, and analytical methods for its detection . Particularly noteworthy is the development of fluorinated derivatives for future in vivo NMR studies, which could provide valuable insights into the compound's biological behavior .

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for introducing various substituents at the 3-position of the pyrrole ring, enabling the creation of diverse derivatives with potentially enhanced properties . This approach offers promising avenues for exploring structure-activity relationships and developing compounds with improved biological or material properties.

Promising Research Avenues

Several promising directions for future research can be identified:

  • Further investigation of the compound's role in subarachnoid hemorrhage-induced vasospasm, including detailed mechanistic studies and potential therapeutic interventions.

  • Exploration of the compound's antimicrobial and anticancer properties, including structure-activity relationships and potential clinical applications.

  • Development of more efficient and selective synthesis methods for the compound and its derivatives.

  • Investigation of the compound's potential applications in materials science, including the development of functional materials based on its unique structural properties.

  • Studies on the metabolic fate and pharmacokinetics of the compound in biological systems, using techniques such as fluorine-19 NMR with fluorinated derivatives .

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